(S)-Tert-butyl but-3-YN-2-ylcarbamate
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Overview
Description
“(S)-Tert-butyl but-3-YN-2-ylcarbamate” is a chemical compound. Its exact properties and applications could not be found in the available resources .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “(S)-Tert-butyl but-3-YN-2-ylcarbamate” is not available in the searched resources .
Chemical Reactions Analysis
The chemical reactions involving “(S)-Tert-butyl but-3-YN-2-ylcarbamate” are not available in the searched resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, etc. Unfortunately, the specific physical and chemical properties for “(S)-Tert-butyl but-3-YN-2-ylcarbamate” are not available in the searched resources .
Scientific Research Applications
Synthesis and Process Development
A study by Li et al. (2012) detailed a practical and scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor. The process involves a modified Kulinkovich–Szymoniak cyclopropanation followed by amide formation, achieving the target product with high purity and yield (Li et al., 2012).
Characterization Techniques
Aouine et al. (2016) focused on the structural characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments. This work provides insights into the molecular structure and is important for understanding the chemical properties of related carbamate compounds (Aouine et al., 2016).
Hydrogen Bond Studies
Research by Baillargeon et al. (2014) investigated the hydrogen bonds between acidic protons from alkynes and amides and carbonyl oxygen atoms as acceptor partners. The study on crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate highlights the molecular interactions and dipole moments, contributing to the understanding of molecular stacking and bonding (Baillargeon et al., 2014).
Crystal Structure and Analysis
Mestehdi et al. (2022) synthesized tert-butyl N-acetylcarbamate using a green method and performed a Hirshfeld surface analysis. This study provides detailed information on the molecular interactions within the crystal structure, highlighting the importance of H⋯H and O⋯H contacts in determining the crystal packing (Mestehdi et al., 2022).
Intermediate Synthesis for Natural Products
Tang et al. (2014) described the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, through a series of steps starting from L-Serine. The methodology showcases the compound's role in the synthesis of bioactive compounds with potential therapeutic applications (Tang et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-but-3-yn-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWSEGBTTPQUKW-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450791 |
Source
|
Record name | tert-Butyl (2S)-but-3-yn-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl but-3-YN-2-ylcarbamate | |
CAS RN |
118080-79-8 |
Source
|
Record name | tert-Butyl (2S)-but-3-yn-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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